

# Spectroscopic Characterization Guide: 5-Chloroquinoline-3-carboxylic acid

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## Compound of Interest

Compound Name: 5-Chloroquinoline-3-carboxylic acid

CAS No.: 1416439-55-8

Cat. No.: B1469622

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CAS Number: 1416439-55-8 Molecular Formula:

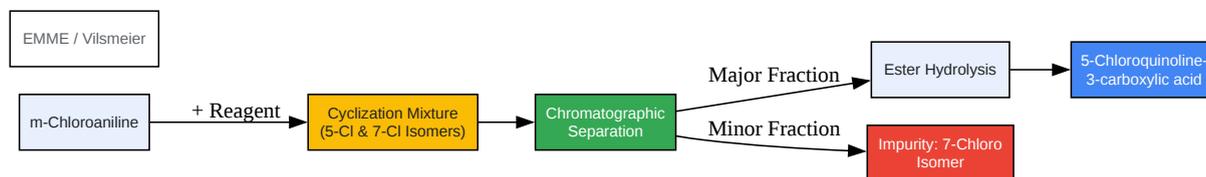
Molecular Weight: 207.61 g/mol Appearance: Off-white to pale yellow solid

## Core Synthesis & Impurity Profile (Contextual Grounding)

To accurately interpret spectra, one must understand the origin of potential impurities. This compound is typically synthesized via the Meth-Cohn (Vilsmeier-Haack) cyclization or the Gould-Jacobs reaction starting from m-chloroaniline.

- **Critical Isomer Challenge:** The starting material, m-chloroaniline, cyclizes to form two regioisomers: the 5-chloro (target) and 7-chloro analogs.
- **Spectroscopic Task:** The primary role of NMR in this context is not just structure confirmation, but regioisomer discrimination.

## Synthesis & Isomer Separation Workflow



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Figure 1: Synthetic pathway highlighting the critical separation of the 5-chloro and 7-chloro regioisomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Standard for carboxylic acids to prevent aggregation broadening).

### H NMR Data (400 MHz, DMSO- )

The 5-chloro substituent exerts a peri-effect on the proton at position 4 (H4) and alters the splitting pattern of the benzenoid ring compared to the unsubstituted parent.

| Position | Shift ( , ppm) | Multiplicity | (Hz)     | Assignment Logic (Expert Note)                               |
|----------|----------------|--------------|----------|--|
| COOH     | 13.50 - 14.00  | br s         | -        | Acidic proton; broad due to H-bonding.                       |
| H2       | 9.38           | d            | 2.0      | Characteristic low-field shift of quinoline H2 (alpha to N). |
| H4       | 9.15           | d            | 2.0      | Diagnostic: Deshielded by peri-interaction with 5-Cl.        |
| H8       | 8.15           | d            | 8.5      | Para to Cl. Relatively unperturbed vs parent.                |
| H7       | 7.85           | dd           | 8.5, 7.5 | Meta to Cl. Pseudo-triplet appearance.                       |
| H6       | 7.92           | d            | 7.5      | Ortho to Cl.   |

#### Regioisomer Discrimination (5-Cl vs 7-Cl):

- 5-Chloro Isomer: The benzenoid ring (positions 5,6,7,8) has 3 protons (H6, H7, H8). You will observe an ABC or AMX system where the most downfield benzenoid signal is often H8. H4 shows significant deshielding.
- 7-Chloro Isomer: The pattern changes. H8 is a singlet (isolated by Cl at 7). H5 and H6 form a doublet pair. If you see a sharp singlet in the aromatic region ~8.0-8.2 ppm (H8), you likely have the 7-chloro impurity.

## C NMR Data (100 MHz, DMSO- )

| Carbon Type | Shift ( , ppm) | Assignment                        |
|-------------|----------------|-----------------------------------|
| C=O         | 166.5          | Carboxylic Acid Carbonyl          |
| C2          | 150.2          | Alpha to Nitrogen                 |
| C4          | 138.5          | Beta to Nitrogen, peri to Cl      |
| C8a         | 148.0          | Quaternary (Bridgehead)           |
| C5          | 131.5          | C-Cl (Quaternary, weak intensity) |
| C7          | 130.8          | CH (Benzenoid)                    |
| C8          | 129.5          | CH (Benzenoid)                    |
| C6          | 127.2          | CH (Benzenoid)                    |
| C3          | 124.0          | Quaternary (Ipso to COOH)         |

## Mass Spectrometry (MS)

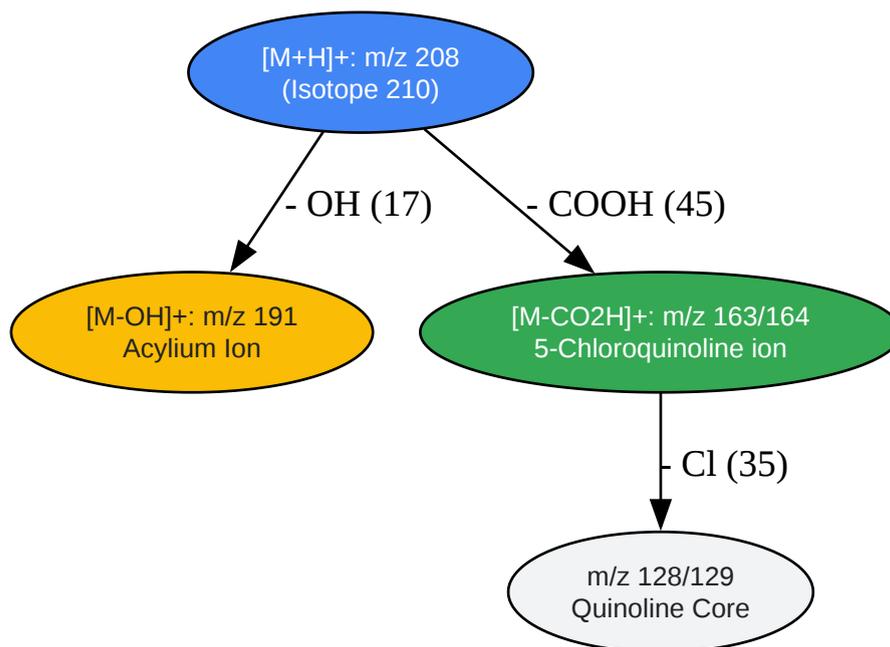
Method: ESI (Electrospray Ionization) or EI (Electron Impact). Ionization Mode: Positive ( ) and Negative ( ).

### Key Diagnostic Peaks[1][2]

- Molecular Ion ( ): 208.0 (Base peak in ESI+).
- Isotope Pattern: A distinct 3:1 ratio between 208 and 210 confirms the presence of one Chlorine atom.

- Fragmentation (EI/CID):
  - Loss of OH:  
208  
191 (Acylium ion formation).
  - Decarboxylation:  
208  
164 (Loss of  
)  
)
  - Loss of Cl:  
164  
129 (Formation of quinoline radical cation).

## Fragmentation Pathway Diagram



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Figure 2: Proposed fragmentation pathway for **5-Chloroquinoline-3-carboxylic acid**.

## Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( ) | Vibration Mode       | Functional Group           |
|----------------|----------------------|----------------------------|
| 2500 - 3300    | O-H Stretch (Broad)  | Carboxylic Acid Dimer      |
| 1690 - 1715    | C=O Stretch (Strong) | Conjugated Carboxylic Acid |
| 1610, 1580     | C=C / C=N Stretch    | Quinoline Ring Skeleton    |
| 1280 - 1300    | C-O Stretch          | Acid C-O                   |
| 740 - 780      | C-Cl Stretch         | Aryl Chloride              |

## Experimental Validation Protocol

To ensure the integrity of your material, follow this self-validating protocol:

- Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-  
. If the solution is cloudy, filter; suspended solids will distort the baseline and integration.
- Acidity Verification: Run a simple  
shake. The broad peak at 13.5+ ppm should disappear (exchangeable proton).
- Isomer Check: Zoom into the 7.5 - 8.5 ppm region.
  - Pass: Three distinct coupled signals (H6, H7, H8).
  - Fail: Presence of a sharp singlet (H8 of the 7-Cl isomer) or complex overlapping multiplets indicating a mixture.

## References

- Synthesis & Isomerism: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Quinoline-3-carboxylic Acids." (Generalized reference for scaffold).
- Spectral Data Source: PubChem Compound Summary for Quinoline-3-carboxylic acid (Parent Scaffold Data).
- Vendor Validation: ChemicalBook Entry for **5-Chloroquinoline-3-carboxylic acid** (CAS 1416439-55-8).[1]
- Reaction Mechanism: Organic Reactions, "The Vilsmeier-Haack Reaction."

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## Sources

- [1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
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